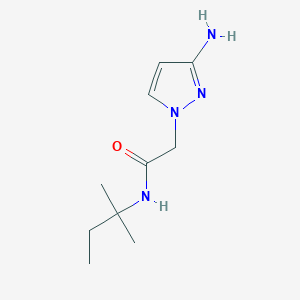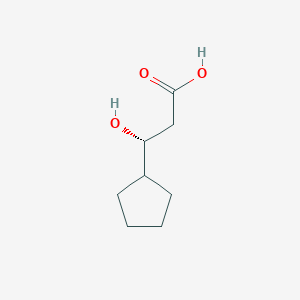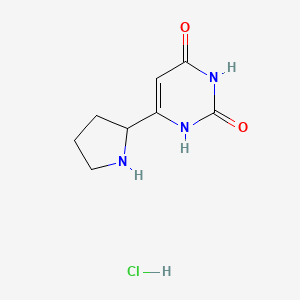
2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Acylation: The final step involves the acylation of the amino group with tert-pentyl acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or nitric acid.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may yield the corresponding amine.
Aplicaciones Científicas De Investigación
2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for drug development, particularly for targeting specific diseases or conditions.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the tert-pentyl group, which may affect its biological activity and properties.
N-(tert-pentyl)acetamide: Lacks the pyrazole ring, which may affect its biological activity and properties.
3-Amino-1h-pyrazole: Lacks the acetamide moiety, which may affect its biological activity and properties.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is unique due to the presence of both the pyrazole ring and the tert-pentyl acetamide moiety. This combination of structural features may confer unique biological activities and properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
2-(3-aminopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-4-10(2,3)12-9(15)7-14-6-5-8(11)13-14/h5-6H,4,7H2,1-3H3,(H2,11,13)(H,12,15) |
Clave InChI |
SSAUPNRBSPFJOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)CN1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)









